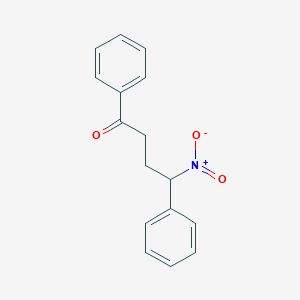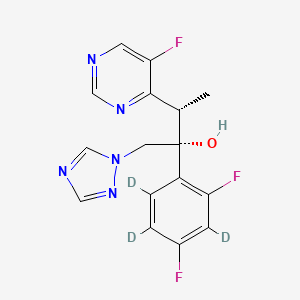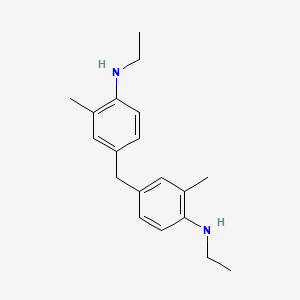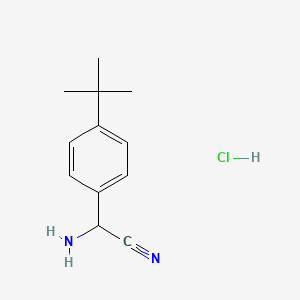
2-amino-9-(2-methylbutyl)-3,9-dihydro-6H-purine-6-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- is a heterocyclic compound with a purine base structure It is a derivative of purine, which is a fundamental component of nucleic acids
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- typically involves the reaction of appropriate purine derivatives with thiol-containing reagents. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion of the starting materials .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, often involving multiple purification steps such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it to its corresponding thiol or amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides or amines. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized purine derivatives .
Wissenschaftliche Forschungsanwendungen
6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- involves its incorporation into nucleic acids, where it acts as a false purine base. This incorporation disrupts normal DNA and RNA synthesis, leading to cytotoxic effects. The compound inhibits purine biosynthesis by pseudofeedback inhibition of key enzymes involved in the de novo pathway of purine ribonucleotide synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Thioguanine: A purine analogue with similar antineoplastic properties.
6-Mercaptopurine: Another purine derivative used in the treatment of leukemia.
2-Amino-6-mercaptopurine: A compound with similar chemical structure and biological activity.
Uniqueness
6H-PURINE-6-THIONE,2-AMINO-1,9-DIHYDRO-9-(2-METHYLBUTYL)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to act as a false purine base and its potential therapeutic applications make it a valuable compound for further research and development .
Eigenschaften
CAS-Nummer |
24397-97-5 |
|---|---|
Molekularformel |
C10H15N5S |
Molekulargewicht |
237.33 g/mol |
IUPAC-Name |
2-amino-9-(2-methylbutyl)-3H-purine-6-thione |
InChI |
InChI=1S/C10H15N5S/c1-3-6(2)4-15-5-12-7-8(15)13-10(11)14-9(7)16/h5-6H,3-4H2,1-2H3,(H3,11,13,14,16) |
InChI-Schlüssel |
AHVGGWOIZWQZPC-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)CN1C=NC2=C1NC(=NC2=S)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


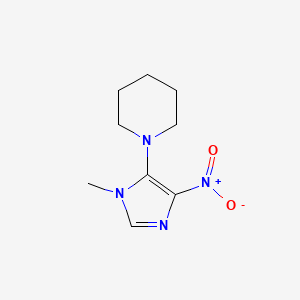
![N,N-bis(2-chloroethyl)-4-[(4-fluorophenyl)iminomethyl]-3-(trifluoromethyl)aniline](/img/structure/B14011952.png)
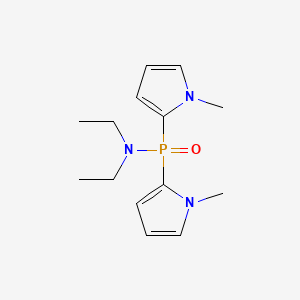
![(2'-Methyl-[1,1'-biphenyl]-3-yl)methyl acetate](/img/structure/B14011971.png)
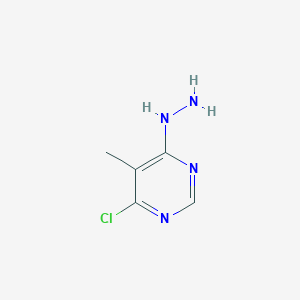
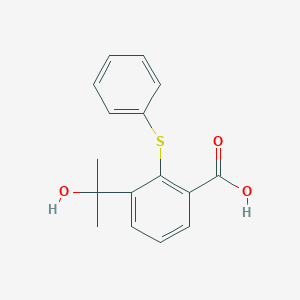
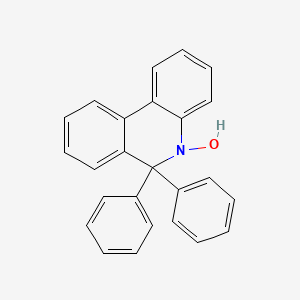
![N-[4-[(3-chloroacridin-9-yl)amino]phenyl]methanesulfonamide](/img/structure/B14011989.png)


